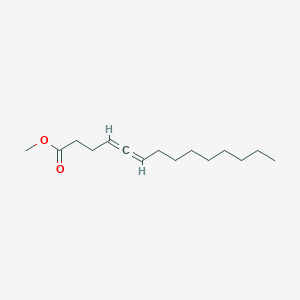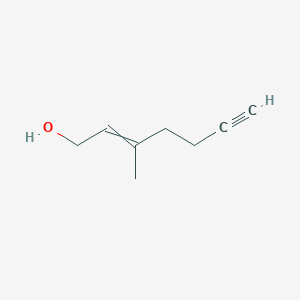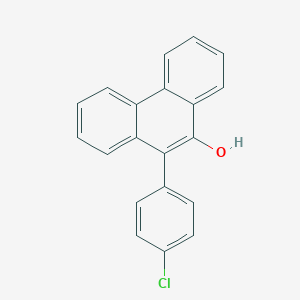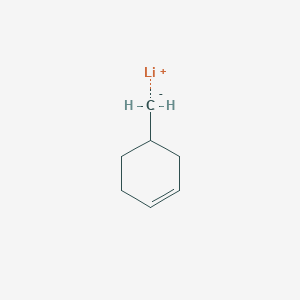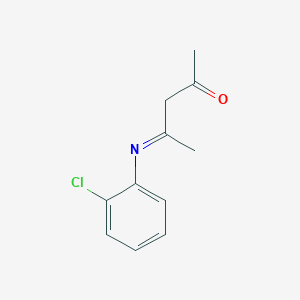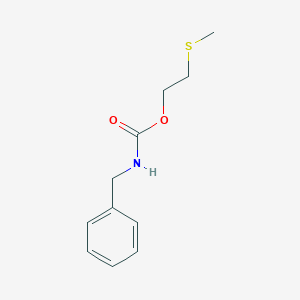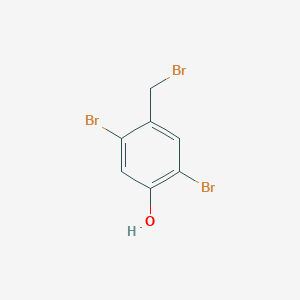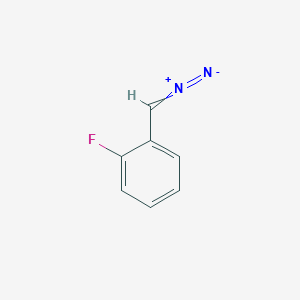
1-(Diazomethyl)-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diazomethyl)-2-fluorobenzene is an organic compound characterized by the presence of a diazomethyl group attached to a fluorobenzene ring. This compound is part of the broader class of diazo compounds, which are known for their versatility in organic synthesis due to their ability to generate carbenes, carbenoids, or carbocations. These intermediates are highly reactive and can participate in a variety of chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diazomethyl)-2-fluorobenzene typically involves the reaction of 2-fluorobenzaldehyde with diazomethane. The reaction is carried out under controlled conditions to ensure the safe handling of diazomethane, which is a highly reactive and potentially explosive reagent. The process involves the following steps:
Formation of Diazomethane: Diazomethane is generated in situ from N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) and a strong base such as potassium hydroxide.
Reaction with 2-Fluorobenzaldehyde: The freshly prepared diazomethane is then reacted with 2-fluorobenzaldehyde in an inert solvent like diethyl ether at low temperatures to form this compound.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial-scale production methods are less common due to the hazardous nature of diazomethane. advancements in continuous flow techniques have allowed for safer and more efficient production of diazo compounds, including this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Diazomethyl)-2-fluorobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The diazomethyl group can be substituted by various nucleophiles, leading to the formation of different substituted fluorobenzenes.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming heterocyclic compounds.
Carbene Insertion Reactions: Upon thermal or photochemical decomposition, the diazomethyl group generates a carbene, which can insert into C-H, O-H, N-H, and other bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Transition metal catalysts such as rhodium or copper are often used to facilitate carbene insertion reactions.
Solvents: Inert solvents like diethyl ether, dichloromethane, and tetrahydrofuran are commonly used.
Major Products
The major products formed from these reactions include substituted fluorobenzenes, heterocyclic compounds, and various carbene insertion products .
Wissenschaftliche Forschungsanwendungen
1-(Diazomethyl)-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Photochemical Reactions: The compound is utilized in enantioselective photochemical reactions to produce optically active compounds.
Biological Studies: It serves as a probe in biological studies to investigate enzyme mechanisms and protein interactions.
Material Science: The compound is used in the development of new materials with unique properties, such as fluorinated polymers
Wirkmechanismus
The mechanism of action of 1-(Diazomethyl)-2-fluorobenzene primarily involves the generation of carbenes upon thermal or photochemical decomposition. These carbenes are highly reactive intermediates that can insert into various chemical bonds, leading to the formation of new compounds. The molecular targets and pathways involved include:
Carbene Insertion: Insertion into C-H, O-H, N-H, and other bonds.
Cycloaddition: Formation of heterocyclic compounds through cycloaddition reactions.
Substitution: Nucleophilic substitution of the diazomethyl group
Vergleich Mit ähnlichen Verbindungen
1-(Diazomethyl)-2-fluorobenzene can be compared with other diazo compounds such as diazomethane, ethyl diazoacetate, and trimethylsilyldiazomethane. These compounds share similar reactivity patterns but differ in their specific applications and safety profiles:
Diazomethane: Highly reactive and explosive, used for methylation reactions.
Ethyl Diazoacetate: Used in cyclopropanation and Wolff rearrangement reactions.
Trimethylsilyldiazomethane: A safer alternative to diazomethane, used for methylation and cyclopropanation
This compound stands out due to its unique combination of a diazomethyl group and a fluorobenzene ring, which imparts distinct reactivity and applications in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
107135-15-9 |
|---|---|
Molekularformel |
C7H5FN2 |
Molekulargewicht |
136.13 g/mol |
IUPAC-Name |
1-(diazomethyl)-2-fluorobenzene |
InChI |
InChI=1S/C7H5FN2/c8-7-4-2-1-3-6(7)5-10-9/h1-5H |
InChI-Schlüssel |
FMINQUKZPNPKCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=[N+]=[N-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Pentyloxy)ethoxy]pentane](/img/structure/B14316356.png)
![4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14316364.png)

![5-[2-(4-Aminophenyl)propan-2-yl]-2-methylphenol](/img/structure/B14316373.png)

